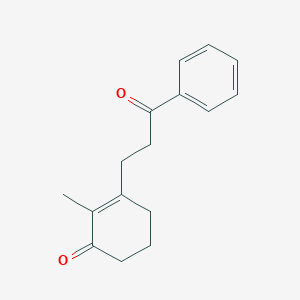
2-Methyl-3-(3-oxo-3-phenylpropyl)cyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(3-oxo-3-phenylpropyl)cyclohex-2-en-1-one is an organic compound that belongs to the class of cyclohexenones. Cyclohexenones are known for their versatile applications in organic synthesis, pharmaceuticals, and as intermediates in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(3-oxo-3-phenylpropyl)cyclohex-2-en-1-one can be achieved through several methods. One common approach involves the reaction of phenylpyruvic acid with 4-phenyl-3-buten-2-one under microwave-assisted conditions in alkaline tert-butanol or toluene solutions. This method yields the product with high diastereospecificity .
Industrial Production Methods
Industrial production of cyclohexenones, including this compound, often involves catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts. This method is efficient and scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(3-oxo-3-phenylpropyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like chromium trioxide in acetic acid.
Reduction: Reduction reactions can be performed using hydrogenation catalysts.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, hydrogen peroxide.
Reducing Agents: Hydrogen gas with palladium or platinum catalysts.
Nucleophiles: Grignard reagents, organocopper compounds.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexenones.
Scientific Research Applications
2-Methyl-3-(3-oxo-3-phenylpropyl)cyclohex-2-en-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-3-(3-oxo-3-phenylpropyl)cyclohex-2-en-1-one involves its interaction with various molecular targets. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of new chemical bonds. This mechanism is crucial in its role as an intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-cyclohexen-1-one: Similar in structure but lacks the phenylpropyl group.
2-Cyclohexen-1-one, 2-methyl-3-(2-methylpropoxy): Another cyclohexenone derivative with different substituents.
Uniqueness
2-Methyl-3-(3-oxo-3-phenylpropyl)cyclohex-2-en-1-one is unique due to its specific substituents, which confer distinct chemical properties and reactivity. Its phenylpropyl group enhances its potential for various chemical transformations and applications in different fields .
Properties
CAS No. |
82178-18-5 |
|---|---|
Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
2-methyl-3-(3-oxo-3-phenylpropyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C16H18O2/c1-12-13(8-5-9-15(12)17)10-11-16(18)14-6-3-2-4-7-14/h2-4,6-7H,5,8-11H2,1H3 |
InChI Key |
OOGULJUVWQCKRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCCC1=O)CCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



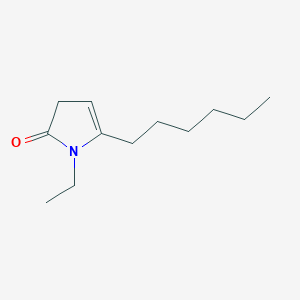
![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]pentanamide](/img/structure/B14420119.png)
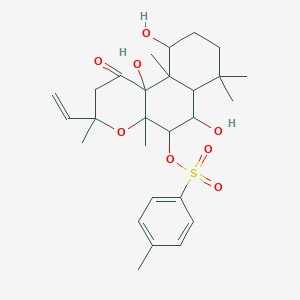
![1-Methyl-4-{[(naphthalen-1-yl)methyl]sulfanyl}-1H-imidazo[4,5-c]pyridine](/img/structure/B14420132.png)
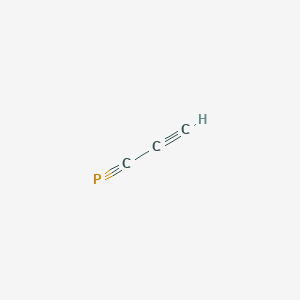
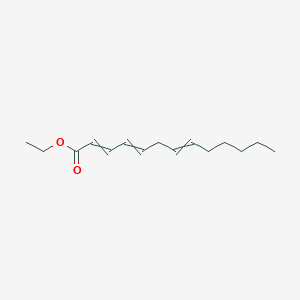
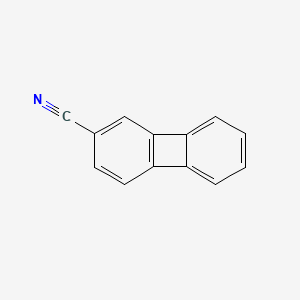
![Pyridine, 2-[[1-(2,4-dimethylphenyl)ethyl]sulfonyl]-3-methyl-, 1-oxide](/img/structure/B14420147.png)
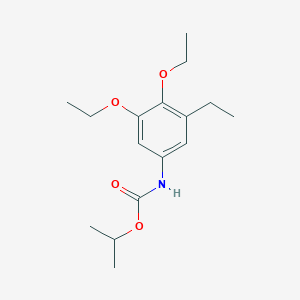
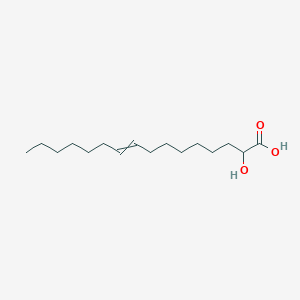
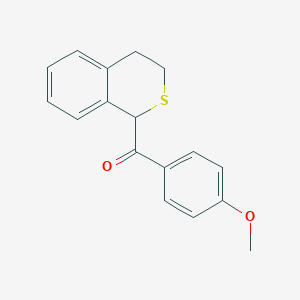

![(4aS,10bS)-2,4-Dimethyl-3,4,4a,5,6,10b-hexahydrobenzo[f]quinoline](/img/structure/B14420184.png)
